![molecular formula C9H13Cl2NO2 B13457240 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H13ClNO2·HCl. It is a derivative of phenoxyethanol, featuring an aminomethyl group and a chlorine atom on the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzyl alcohol.
Aminomethylation: The hydroxyl group is converted to a phenoxy group by reacting with ethylene oxide in the presence of a base, followed by aminomethylation using formaldehyde and ammonium chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic reactions safely.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]acetaldehyde.
Reduction: Formation of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-amine.
Substitution: Formation of 2-[2-(Aminomethyl)-5-methoxyphenoxy]ethan-1-ol.
Applications De Recherche Scientifique
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride
- 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride
Uniqueness
2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13Cl2NO2 |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)-5-chlorophenoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c10-8-2-1-7(6-11)9(5-8)13-4-3-12;/h1-2,5,12H,3-4,6,11H2;1H |
Clé InChI |
IBPHWGYFEWEKTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OCCO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
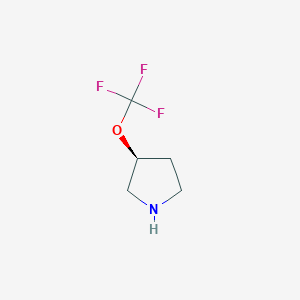
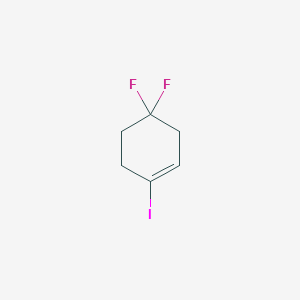
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)

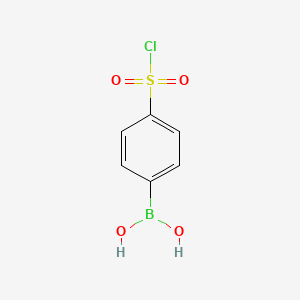
![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
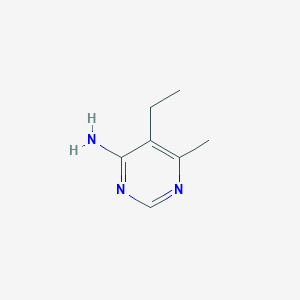
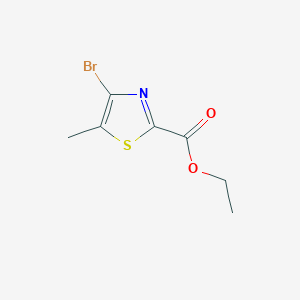

![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)

